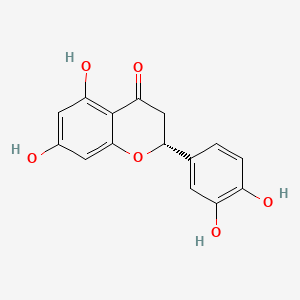

(2R)-Eriodictyol

Description

Properties

Molecular Formula |

C15H12O6 |

|---|---|

Molecular Weight |

288.25 g/mol |

IUPAC Name |

(2R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m1/s1 |

InChI Key |

SBHXYTNGIZCORC-CYBMUJFWSA-N |

Isomeric SMILES |

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The (2R)-Eriodictyol Whitepaper: Stereochemical Integrity, Pharmacological Pathways, and Advanced Purification Protocols

Executive Summary

Eriodictyol is a potent flavonoid (specifically a flavanone) widely distributed in medicinal plants and citrus fruits. While the (2S)-enantiomer is ubiquitous in nature, the (2R)-Eriodictyol stereoisomer is a rare and highly bioactive configuration found in specific botanical sources such as Ficus sagittifolia. This technical guide provides an in-depth analysis of the (2R)-Eriodictyol molecule, detailing its physicochemical properties, its role as a master regulator of the Nrf2 antioxidant pathway, and the state-of-the-art chromatographic methodologies required to isolate and validate this specific enantiomer without structural degradation.

Structural and Physicochemical Profiling

The bioactivity of (2R)-Eriodictyol is fundamentally tied to its chromone core and the specific spatial arrangement of its C-2 stereocenter. The molecule features multiple phenolic hydroxyl groups (at positions 5, 7, 3', and 4'), which serve as primary electron donors for scavenging reactive oxygen species (ROS). The (2R) designation indicates a specific right-handed spatial orientation of the B-ring relative to the chromanone core, which heavily influences its binding affinity to target proteins and cellular receptors.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the molecule, as documented in the 1[1] and related phytochemical literature[2].

| Property | Value | Reference |

| Chemical Name | (2R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | 1[1] |

| Molecular Formula | C₁₅H₁₂O₆ | 1[1] |

| Molecular Weight | 288.25 g/mol | 1[1] |

| Stereochemistry | C-2 (R configuration) | 2[2] |

| Hydrogen Bond Donors | 4 | 1[1] |

| Hydrogen Bond Acceptors | 6 | 1[1] |

| Topological Polar Surface Area | 109.29 Ų | 1[1] |

| LogP | 2.22 | 1[1] |

Pharmacological Pathways: The Nrf2/HO-1 Axis

Mechanistic Causality

Oxidative stress, induced by environmental toxins (e.g., arsenic trioxide) or endogenous metabolic dysfunction, depletes cellular glutathione and triggers apoptosis[3]. Eriodictyol acts as a targeted electrophilic redox modulator. Rather than merely scavenging free radicals directly, it interacts with the cytosolic repressor protein Keap1. This interaction induces a conformational change that liberates the Nuclear factor erythroid 2-related factor 2 (Nrf2)[4].

Once free from Keap1-mediated proteasomal degradation, Nrf2 translocates into the nucleus and binds to the Antioxidant Response Element (ARE). This binding initiates the robust transcription of Phase II detoxifying enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1)[3][4]. This pathway establishes a self-sustaining intracellular antioxidant defense network that is far more durable than the transient effects of direct radical scavenging.

Mechanistic pathway of (2R)-Eriodictyol-induced Nrf2 activation and oxidative stress protection.

Advanced Extraction and Purification Protocol

Experimental Causality & System Design

Traditional silica-based column chromatography often leads to the irreversible adsorption of polyphenols due to strong hydrogen bonding between the flavonoid hydroxyl groups and the silica matrix. To prevent this loss and maintain the stereochemical integrity of the molecule, High-Performance Countercurrent Chromatography (HPCCC) is utilized[5]. HPCCC is a liquid-liquid partition technique that entirely eliminates the solid support matrix, ensuring >95% recovery of flavonoids and preventing structural artifacts.

Step-by-Step Methodology

Phase 1: Ultrasound-Assisted Extraction (UAE) Plant matrices contain complex lignocellulosic structures. UAE utilizes acoustic cavitation to disrupt cell walls, enhancing the mass transfer of intracellular flavonoids into the solvent without the thermal degradation associated with prolonged refluxing.

-

Mill the target plant biomass (e.g., Ficus sagittifolia stem bark or peanut hulls) to a 60–80 mesh size to maximize the solvent contact surface area.

-

Suspend the biomass in an ethanol-water mixture (80:20 v/v) at a solid-to-liquid ratio of 1:20.

-

Subject the suspension to ultrasonic irradiation (approx. 35 kHz, 350 W) for 35–45 minutes at a controlled temperature of 50°C.

-

Filter the homogenate and concentrate the crude extract under reduced pressure using a rotary evaporator.

Phase 2: HPCCC Separation

-

Select a biphasic solvent system using the Conductor-like Screening Model for Real Solvents (COSMO-RS). A highly effective system for eriodictyol isolation is n-hexane/ethyl acetate/methanol/water (1.0:1.0:1.0:1.5, v/v/v/v)[5].

-

Fill the HPCCC column entirely with the upper (stationary) phase.

-

Rotate the apparatus at 1600 rpm and pump the lower (mobile) phase at a flow rate of 4.0 mL/min until hydrodynamic equilibrium is reached (indicated by mobile phase eluting from the tail).

-

Inject the crude extract (dissolved in a 1:1 mixture of both phases) into the system.

-

Collect fractions based on the partition coefficient (

). Eriodictyol typically elutes in the

Phase 3: Stereochemical Validation (Self-Validating Step) Standard 1D and 2D NMR can confirm the planar structure of eriodictyol but cannot differentiate the (2R) and (2S) enantiomers without chiral derivatization. Therefore, the protocol must self-validate using Circular Dichroism (CD) spectroscopy , which directly probes the spatial arrangement of the chromanone ring[2].

-

Dissolve the purified HPCCC eriodictyol fraction in HPLC-grade methanol to a concentration of 0.05–0.1 mM.

-

Record the CD spectrum from 200 nm to 400 nm at 25°C.

-

Validation Criterion: The (2R)-enantiomer is strictly confirmed by a characteristic negative Cotton effect at approximately 288 nm and a positive Cotton effect around 330 nm. If the inverse is observed, the sample contains the (2S)-isomer.

Step-by-step workflow for the extraction, purification, and stereochemical validation of Eriodictyol.

References

- Title: Structure Database (LMSD)

- Source: nih.

- Source: tu-braunschweig.

- Source: oncotarget.

- Source: nih.

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eriodictyol attenuates arsenic trioxide-induced liver injury by activation of Nrf2 | Oncotarget [oncotarget.com]

- 4. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]

Natural Sources and Biosynthesis of (2R)-Eriodictyol: A Technical Guide

This guide provides an in-depth technical analysis of (2R)-Eriodictyol , a specific enantiomer of the flavanone eriodictyol.[1] While the (2S)-enantiomer is the ubiquitous product of plant biosynthesis, the (2R)-isoform represents a distinct chemical entity with unique pharmacological profiles and biosynthetic origins.

Executive Summary

Target Analyte: (2R)-Eriodictyol (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one).[1] Significance: Unlike the abundant (2S)-isomer produced by Chalcone Isomerase (CHI), the (2R)-isomer typically arises from non-enzymatic cyclization or specialized metabolic niches.[1] It exhibits distinct pharmacokinetics and receptor-binding affinities (e.g., CYP2A6 interactions) compared to its (2S) counterpart. Core Application: Drug development focusing on chiral specificities, metabolic engineering of non-canonical flavonoids, and chemotaxonomic profiling.

Stereochemical Context & Biological Significance[2]

In nature, eriodictyol exists primarily as the (2S)-enantiomer (levorotatory, (-)-eriodictyol) due to the stereospecific action of the enzyme Chalcone Isomerase (CHI) . The (2R)-enantiomer (dextrorotatory, (+)-eriodictyol) is rare in pure form but frequently occurs in racemic mixtures ((2R/2S)) resulting from spontaneous chemical cyclization of the chalcone precursor.

Therapeutic Differentiation

While both enantiomers share antioxidant capacity (due to the phenolic B-ring), they differ in chiral recognition by proteins:

-

Enzymatic Metabolism: (2R)-Eriodictyol shows distinct binding affinity to human Cytochrome P450 enzymes (e.g., CYP2A6) compared to the (2S) form, influencing bioavailability and drug-drug interactions.

-

Receptor Binding: Chiral specificity is critical for receptor-ligand interactions.[1] (2R)-Eriodictyol has been investigated for specific modulation of ion channels and signaling pathways where the spatial orientation of the C2-phenyl ring governs efficacy.[1]

Natural Sources of (2R)-Eriodictyol[1][3][4]

The (2R)-isomer is rarely found as a sole metabolite.[1] It is predominantly identified in specific plant families or as a glycoside derivative where the sugar moiety may stabilize the (2R) configuration.

| Source Category | Botanical Species | Chemical Form | Notes |

| Leguminosae | Arachis hypogaea (Peanut) | Racemic / (2R)-Aglycone | Peanut shells contain significant eriodictyol.[1][2][3] Due to lower CHI activity in senescent tissues, spontaneous cyclization leads to (2R) presence. |

| Pteridophytes | Pyrrosia linearifolia (Fern) | (2R)-Glycosides | Contains 7-O-[β-D-apio-D-furanosyl-(1→6)-β-D-glucopyranosyl]-(2R) -eriodictyol.[1][2][3][4][5] |

| Gesneriaceae | Aeschynanthus bracteatus | (2R)-Glycosides | Specific glycosylation patterns trap the (2R) isomer, preventing racemization. |

| Balanophoraceae | Balanophora involucrata | (2R)-Glucoside | Isolated as (2R)-Eriodictyol-7-O-β-D-glucopyranoside.[1][6][3][4][5] |

Biosynthesis: The Chiral Checkpoint

The production of (2R)-Eriodictyol is defined by the "Chiral Checkpoint" at the cyclization of 2',4',6',4-tetrahydroxychalcone (Naringenin Chalcone).

The Pathway Bifurcation

-

Precursor Assembly: The phenylpropanoid pathway converts Phenylalanine to p-Coumaroyl-CoA .[1]

-

Chalcone Formation: Chalcone Synthase (CHS) condenses one p-Coumaroyl-CoA with three Malonyl-CoA molecules to form Naringenin Chalcone .[1]

-

The Checkpoint (Cyclization):

-

Path A (Enzymatic - Dominant): Chalcone Isomerase (CHI) catalyzes the stereospecific ring closure to form (2S)-Naringenin .[1] This is then hydroxylated by Flavonoid 3'-Hydroxylase (F3'H) to (2S)-Eriodictyol .[1]

-

Path B (Non-Enzymatic - (2R) Source): In the absence of CHI, or when CHI is saturated/inhibited, Naringenin Chalcone undergoes spontaneous intramolecular Michael addition . This reaction is non-stereospecific, yielding a racemic mixture (50:50) of (2S) and (2R)-Naringenin. Subsequent hydroxylation by F3'H (or non-specific P450s) yields (2R)-Eriodictyol .[1]

-

Biosynthetic Pathway Diagram

The following diagram illustrates the divergence between the enzymatic (2S) and spontaneous (2R) pathways.

Caption: Bifurcation of the flavonoid pathway. CHI enforces (2S) stereochemistry, while spontaneous cyclization enables (2R) formation.

Metabolic Engineering for (2R)-Eriodictyol Production[1]

To produce (2R)-eriodictyol in microbial chassis (E. coli or S. cerevisiae), the strategy must deliberately bypass the highly efficient CHI enzyme.

Engineering Strategy: "The CHI-Knockout Approach"

-

Host Selection: Use a strain deficient in native CHI activity.[1]

-

Pathway Reconstruction:

-

Express CHS (Chalcone Synthase).[1]

-

OMIT CHI: By excluding Chalcone Isomerase, the Naringenin Chalcone accumulates.

-

pH Modulation: Maintain culture pH slightly alkaline (pH 7.5 - 8.0) to accelerate spontaneous cyclization into racemic Naringenin.[1]

-

Express F3'H : To convert the racemic Naringenin pool into racemic Eriodictyol.

-

Purification: The result is a 50:50 mixture. Downstream processing (Chiral HPLC) is required to isolate the (2R) fraction.

Experimental Protocols

Protocol: Chiral Separation of (2R)-Eriodictyol

Since biological sources often yield racemates, chiral resolution is the gold standard for isolation.

Objective: Separate (2R)- and (2S)-eriodictyol from a plant extract or fermentation broth.

Materials:

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: Hexane : Ethanol : Trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v).

-

Detection: UV at 288 nm.[1]

Workflow:

-

Sample Prep: Dissolve crude flavonoid extract in Ethanol (1 mg/mL). Filter through 0.22 µm PTFE membrane.[1]

-

Equilibration: Flush column with mobile phase at 0.5 mL/min for 30 mins.

-

Injection: Inject 10 µL of sample.

-

Elution: Isocratic flow.

-

Note on Elution Order: Typically, the (2R)-isomer elutes after the (2S)-isomer on polysaccharide-based chiral columns, but this must be validated with a standard.[1]

-

-

Collection: Fractionate peaks corresponding to the two enantiomers.

-

Validation: Measure optical rotation. (2S) is levorotatory (

); (2R) is dextrorotatory (

Protocol: Enzymatic Assay for CHI Activity (Control Check)

To verify if a plant source produces pure (2S) or allows (2R) formation, assay the CHI activity. High CHI activity correlates with absence of (2R).

-

Substrate: Naringenin Chalcone (yellow).[1]

-

Reaction: Mix 100 mM Tris-HCl (pH 7.5), BSA (1 mg/mL), and plant protein extract.

-

Initiation: Add 10 µM Naringenin Chalcone.

-

Monitoring: Measure decrease in absorbance at 390 nm (disappearance of chalcone) over 60 seconds.

-

Interpretation: Rapid decrease indicates active CHI (producing 2S).[1] Slow, linear decrease indicates spontaneous cyclization (producing Racemate).

References

-

FoodStruct. (2024).[1] Eriodictyol - Structure, Food Sources, Supplements, and Health Benefits. Link

-

Deng, Z., et al. (2020).[8] Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. Evidence-Based Complementary and Alternative Medicine. Link

-

Li, H., et al. (2014). R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells. Drug Discoveries & Therapeutics.[1] Link

-

Hori, K., et al. (1988). Chemical and Chemotaxonomical Studies of Filices. LXXIV. The Novel Flavanone Glycosides of Pyrrosia linearifolia. Yakugaku Zasshi. Link

-

Fowler, Z.L., & Koffas, M.A. (2009). Biosynthesis and biotechnological production of flavanones: current state and perspectives. Applied Microbiology and Biotechnology. Link

Sources

- 1. CNP0234960.0 - COCONUT [coconut.naturalproducts.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 丹叶大黄素 3'-O-葡萄糖苷 | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 7. academic.oup.com [academic.oup.com]

- 8. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R)-Eriodictyol: In Vitro Mechanisms of Action and Pharmacological Profiling

Executive Summary

(2R)-Eriodictyol is a naturally occurring polyphenolic flavanone recognized for its pleiotropic pharmacological properties. As drug development increasingly pivots toward multi-target natural compounds, understanding the precise intracellular mechanisms of (2R)-eriodictyol is paramount. This technical guide synthesizes the in vitro pharmacodynamics of (2R)-eriodictyol, detailing its targeted disruption of oncogenic survival pathways (PI3K/Akt/mTOR) and its dual role in redox homeostasis and inflammation (Nrf2/HO-1 and NF-κB).

Chemical Profile and Stereochemical Significance

Eriodictyol[(S/R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one] possesses a chiral center at the C-2 position. The specific spatial orientation of the (2R)-enantiomer dictates its binding affinity to kinase pockets and receptor domains. The absolute configuration of the 2R-isomer is analytically validated via circular dichroism (CD) spectroscopy, characterized by a distinct positive Cotton effect (CE) at 261 nm[1]. This stereochemical fidelity is essential for maintaining consistent in vitro bioactivity, particularly in its antimicrobial, antioxidant, and targeted anticancer assays[1].

Core Mechanisms of Action (In Vitro)

Oncological Targeting: Apoptosis and the PI3K/Akt/mTOR Axis

In malignant cell lines, eriodictyol acts as a potent tumor suppressor by dismantling critical survival and proliferation cascades. In human lung cancer A549 cells, eriodictyol induces profound G2/M cell cycle arrest and triggers intrinsic apoptosis[2]. Mechanistically, it inhibits the phosphorylation of the mTOR/PI3K/Akt signaling cascade[2][3].

This kinase inhibition is coupled with the direct regulation of the Bcl-2 family proteins. Eriodictyol downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax[3]. This critical shift in the Bcl-2/Bax ratio compromises the outer mitochondrial membrane, leading to a dose-dependent depolarization of the mitochondrial membrane potential (ΔΨm)[2]. The subsequent release of apoptogenic factors into the cytosol activates caspase-3, finalizing the apoptotic execution[2]. Similar anti-tumor efficacy and PI3K/Akt/NF-κB pathway suppression have been observed in U87MG and CHG-5 glioma cells, where eriodictyol significantly halts metastasis and proliferation[4][5].

Fig 1. (2R)-Eriodictyol-mediated PI3K/Akt inhibition and intrinsic apoptosis pathway.

Redox Homeostasis and Inflammation: The Nrf2/HO-1 and NF-κB Interplay

In non-malignant and inflammatory in vitro models, eriodictyol functions as a robust cytoprotectant. It mitigates oxidative stress by facilitating the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2)[6][7]. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), driving the transcription of phase-II detoxification enzymes, most notably Heme Oxygenase-1 (HO-1)[6]. This pathway effectively neutralizes intracellular reactive oxygen species (ROS)[6].

Concurrently, eriodictyol exerts anti-inflammatory effects by blocking the nuclear translocation of Nuclear Factor kappa B (NF-κB)[6]. In lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7), this suppression directly downregulates the transcription of pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and nitric oxide (NO)[6][7].

Fig 2. Dual regulation of redox homeostasis and inflammation by (2R)-Eriodictyol.

Quantitative Pharmacodynamics: In Vitro Efficacy

The following table synthesizes the quantitative in vitro data regarding eriodictyol's efficacy across various cell lines, establishing baseline parameters for experimental design.

| Cell Line | Tissue Origin | Key Pharmacodynamic Observations | Effective Concentration | Ref. |

| A549 | Human Lung Carcinoma | Apoptosis induction (up to 39.5% at 48h), MMP reduction, PI3K/Akt inhibition. | IC50 = 50 µM | [2] |

| U87MG | Human Glioma | Suppression of proliferation/migration, PI3K/Akt/NF-κB pathway blockade. | 25 - 400 µM | [4] |

| SCC131 | Oral Squamous Cell Carcinoma | ROS-mediated apoptosis, MAPK/STAT-3 attenuation. | 30 - 40 µM | [8] |

| RAW 264.7 | Murine Macrophages | Reduction of NO, TNF-α, IL-6, IL-1β via NF-κB suppression. | Dose-dependent | [6] |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They embed causal logic to prevent common experimental artifacts when evaluating eriodictyol's mechanism of action.

Protocol: Multiparametric Flow Cytometry for Apoptosis (Annexin V/PI)

This protocol differentiates between early apoptosis, late apoptosis, and necrosis by exploiting the breakdown of membrane asymmetry.

-

Step 1: Cell Seeding and Treatment: Seed A549 cells at

cells/well in a 6-well plate. Allow 24h for adherence. Treat with eriodictyol (0, 25, 50, and 100 µM) for 48h.-

Causality: Seeding density is critical. Over-confluent cells undergo contact inhibition and spontaneous apoptosis, which will artificially inflate the Annexin V positive population, confounding the drug's true effect.

-

-

Step 2: Harvesting and Staining: Trypsinize cells (collecting both floating and attached cells). Wash twice with cold PBS. Resuspend in

of-

Causality: Annexin V binds to phosphatidylserine (which flips to the outer leaflet during early apoptosis) only in the presence of calcium. Using a calcium-rich binding buffer is non-negotiable. PI intercalates into DNA but cannot cross intact membranes, thus isolating the late apoptotic/necrotic population.

-

-

Step 3: Acquisition: Analyze via flow cytometry within 1 hour.

-

Self-Validation: Always run single-stained controls (Annexin V only, PI only) to set compensation matrices. This eliminates spectral overlap between the FITC (FL1) and PI (FL2) channels, ensuring double-positive cells are truly in late apoptosis and not an artifact of fluorescence spillover.

-

Protocol: Western Blot Profiling of Kinase Phosphorylation States

Evaluating the PI3K/Akt/mTOR axis requires capturing transient post-translational modifications.

-

Step 1: Lysis and Protein Extraction: Wash eriodictyol-treated cells with ice-cold PBS. Lyse using RIPA buffer supplemented with

Protease Inhibitor Cocktail and-

Causality: The inclusion of phosphatase inhibitors is the most critical step. Without them, endogenous phosphatases will rapidly dephosphorylate p-Akt and p-PI3K during lysis, yielding false-negative results regarding eriodictyol's inhibitory capacity.

-

-

Step 2: SDS-PAGE and Transfer: Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane using a wet transfer system at 4°C.

-

Causality: Wet transfer at 4°C prevents the heat-induced degradation of high-molecular-weight kinase complexes like mTOR (~289 kDa), ensuring complete and accurate transfer.

-

-

Step 3: Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against p-Akt, total Akt, p-PI3K, total PI3K, and GAPDH.

-

Self-Validation: Probing for both the phosphorylated and total forms of the target protein ensures that the observed decrease in signal is due to eriodictyol inhibiting kinase activity (phosphorylation), rather than downregulating the overall expression of the protein or uneven loading.

-

Conclusion and Translational Outlook

(2R)-Eriodictyol demonstrates a highly sophisticated, multi-pathway mechanism of action in vitro. By acting as a dual-modulator—selectively inducing apoptosis in malignant cells via PI3K/Akt/mTOR inhibition while protecting healthy cells via Nrf2/HO-1 activation—it presents a compelling profile for further pharmacological development. Future in vivo pharmacokinetic studies must focus on optimizing its bioavailability and assessing the translational viability of these in vitro mechanisms in complex tumor microenvironments and systemic inflammatory models.

References

- Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling p

- Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling p

- Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling P

- Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC. nih.gov.

- Eriodictyol Inhibits Oral Cancer Proliferation and Activates ROS- mediated Apoptosis via the Attenuation of MAPK/ST

- Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling P

- Eriodictyol, a plant flavonoid, attenuates LPS‑induced acute lung injury through its antioxidative and anti‑inflammatory activity - Spandidos Publications.

- Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities. nih.gov.

Sources

- 1. Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway [archivesofmedicalscience.com]

- 3. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]

- 6. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. ircmj.com [ircmj.com]

The Pharmacological Architecture of (2R)-Eriodictyol: A Technical Whitepaper on Stereospecificity and Nrf2/ARE-Mediated Cytoprotection

Executive Summary

(2R)-Eriodictyol is a rare, stereospecific flavonoid exhibiting profound antioxidant, anti-inflammatory, and cytoprotective properties. Unlike its ubiquitous (2S) counterpart, the (2R) enantiomer presents unique spatial arrangements that dictate its binding affinity to intracellular kinases and transcription factors. As a Senior Application Scientist, I have structured this whitepaper to synthesize the pharmacological mechanisms of (2R)-Eriodictyol—focusing on its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway—and to provide self-validating methodologies for its isolation and functional characterization.

Stereochemistry and Structural Biology

Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) contains a chiral center at the C-2 position of its dihydropyran heterocycle (C-ring). In nature, the (2S)-(+)-enantiomer is overwhelmingly prevalent, with over 3,000 entries in chemical databases compared to fewer than 50 for the (2R)-(-)-enantiomer 1.

The (2R) configuration dictates the three-dimensional orientation of the catechol-bearing B-ring relative to the chromanone core. This specific spatial geometry is critical for its docking into the Keap1 Kelch domain and its interaction with extracellular signal-regulated kinases (ERK). Recent phytochemical investigations have successfully isolated (2R)-Eriodictyol from the stem bark of Ficus sagittifolia, unambiguously confirming its absolute configuration via time-dependent density functional theory (TDDFT) and Circular Dichroism (CD) spectroscopy 1.

Mechanistic Pathways: The ERK/Nrf2/ARE Axis

The primary pharmacological driver of (2R)-Eriodictyol is its ability to rescue cells from oxidative stress-induced apoptosis via the ERK/Nrf2/ARE signaling cascade 2.

-

Causality of Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination and proteasomal degradation. (2R)-Eriodictyol acts upstream by phosphorylating ERK. The activated ERK pathway facilitates the structural dissociation of the Keap1-Nrf2 complex.

-

Nuclear Translocation: Once liberated, free Nrf2 translocates into the nucleus, where it heterodimerizes with Maf proteins and binds to the Antioxidant Response Element (ARE) 2.

-

Gene Transcription: This binding event triggers the robust transcription of phase II detoxifying enzymes, most notably Heme Oxygenase-1 (HO-1) and Thioredoxin 1 (Trx1) [[2]]() 3. The upregulation of HO-1 is directly responsible for neutralizing reactive oxygen species (ROS) and mitigating lipid peroxidation 4.

Caption: Nrf2/ARE signaling cascade activated by (2R)-Eriodictyol for cytoprotection.

Quantitative Pharmacological Profile

The therapeutic efficacy of Eriodictyol has been quantified across various highly controlled disease models. The following table synthesizes key pharmacological metrics derived from recent literature:

| Biological Target / Disease Model | Pharmacological Effect | Quantitative Metric / Outcome | Ref |

| Influenza RNA-dependent RNA polymerase | Viral replication inhibition | IC50 = 18 nM | 5 |

| Escherichia coli & Aspergillus niger | Antimicrobial growth inhibition | MIC = 0.0625 mg/mL (in mixture) | 1 |

| Cerebral Ischemic Injury (Stroke) | Neuroprotection via Nrf2/ARE | Reduced infarct volume & deficits | [[6]]() |

| Endothelial Cells (Cardiovascular) | Oxidative stress protection | Upregulation of HO-1 via ERK | 2 |

| LPS-Induced Acute Lung Injury (ALI) | Anti-inflammatory & Antioxidant | Increased Trx1, decreased cytokines | [[3]]() |

| Arsenic Trioxide-Induced Liver Injury | Hepatoprotection | Restored SOD, GPX, CAT activity | 4 |

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control to prove causality rather than mere correlation.

Protocol 1: Stereospecific Isolation and Absolute Configuration Verification

Objective: To isolate (2R)-Eriodictyol from plant matrices and confirm its stereochemistry, distinguishing it from the (2S) enantiomer 1 [[7]]().

-

Extraction & Fractionation: Macerate Ficus sagittifolia stem bark in 96% ethanol. Partition the crude extract using ethyl acetate to concentrate the polyphenolic and flavonoid fractions.

-

Chiral HPLC Separation:

-

Causality: Standard reverse-phase columns (e.g., C18) cannot resolve enantiomers because they exist in an achiral environment. We utilize a Chiralpak OJ-RH column. The chiral stationary phase interacts asymmetrically with the enantiomers, leading to differential retention times [[7]]().

-

Parameters: Isocratic elution with Acetonitrile/Water. UV detection at 288 nm.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Causality: To definitively assign the (2R) configuration without X-ray crystallography, CD spectroscopy is employed. The (2R)-configured flavanones exhibit a specific positive Cotton effect (CE) at 261 nm, whereas the (2S) form shows a negative CE 1.

-

Validation: Overlay the empirical CD spectrum with a computational simulation generated via TDDFT to confirm the absolute configuration.

-

Caption: Workflow for the stereospecific isolation and validation of (2R)-Eriodictyol.

Protocol 2: In Vitro Validation of Nrf2 Nuclear Translocation

Objective: To prove that (2R)-Eriodictyol induces HO-1 expression specifically through the nuclear translocation of Nrf2 2.

-

Cell Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs). Treat with 10–50 µM of (2R)-Eriodictyol for 6 hours.

-

Subcellular Fractionation:

-

Causality: Nrf2 is constitutively expressed but rapidly degraded in the cytosol. Measuring total cellular Nrf2 masks the actual activation event (translocation). We must separate the cytosolic and nuclear fractions using a hypotonic lysis buffer followed by centrifugation.

-

-

Western Blotting with Compartment-Specific Controls:

-

Validation: Probe the nuclear fraction for Nrf2. Crucially, use Lamin B1 as the nuclear loading control and GAPDH as the cytosolic control. If GAPDH appears in the nuclear fraction, the fractionation failed, and the data is invalid.

-

-

RNA Interference (siRNA) Knockdown (The Self-Validating Step):

Therapeutic Applications & Translational Outlook

The robust activation of the Nrf2/ARE pathway by Eriodictyol positions it as a high-value candidate for several oxidative and inflammatory pathologies:

-

Ischemic Stroke: Eriodictyol-7-O-glucoside (E7G) has demonstrated the ability to cross the blood-brain barrier in rat models, significantly reducing brain damage and ameliorating neurological deficits post-focal cerebral ischemia 6.

-

Acute Lung Injury (ALI): Pretreatment with Eriodictyol in LPS-induced ALI models suppresses NF-κB signaling and upregulates Trx1 via Nrf2, drastically reducing macrophage-driven inflammatory cytokine storms 3.

-

Hepatotoxicity: In models of Arsenic Trioxide (As2O3)-induced liver injury, Eriodictyol restores depleted levels of superoxide dismutase (SOD) and glutathione peroxidase (GPX), preventing hepatic necrosis 4.

References

- Title: Eriodictyol (Huazhongilexone)

- Title: Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury Source: NIH URL

- Source: NIH (PMC)

- Title: Eriodictyol, a plant flavonoid, attenuates LPS‑induced acute lung injury through its antioxidative and anti‑inflammatory activity Source: Spandidos Publications URL

- Title: Eriodictyol attenuates arsenic trioxide-induced liver injury by activation of Nrf2 Source: Oncotarget URL

- Title: Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities Source: NIH URL

- Title: Stereospecific high-performance liquid chromatographic analysis of eriodictyol in urine Source: ResearchGate URL

Sources

- 1. Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Eriodictyol attenuates arsenic trioxide-induced liver injury by activation of Nrf2 | Oncotarget [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(2R)-Eriodictyol: Mechanistic Pharmacodynamics and Therapeutic Architecture

The following technical guide provides an in-depth analysis of (2R)-Eriodictyol, focusing on its pharmacodynamics, stereochemical implications, and therapeutic potential in oxidative and inflammatory pathologies.

Executive Summary

Eriodictyol (3',4',5,7-tetrahydroxyflavanone) is a bioactive flavonoid ubiquitous in Dictyophyllidium and Citrus species.[1] While naturally occurring eriodictyol exists predominantly as the (2S)-enantiomer due to biosynthetic pathways involving chalcone isomerase, the (2R)-enantiomer has garnered significant interest in drug development to understand stereoselective pharmacokinetics (PK) and pharmacodynamics (PD).

Current research indicates that while the in vitro antioxidant and cytoprotective potencies of (2R)- and (2S)-eriodictyol are largely equipotent, their pharmacokinetic profiles differ significantly. This guide dissects the molecular mechanisms of (2R)-eriodictyol, specifically its dual-action modulation of the Nrf2/HO-1 (antioxidant) and NF-κB/MAPK (anti-inflammatory) pathways, and provides validated protocols for its evaluation.

Chemical Identity & Stereochemical Significance

The Chiral Center

The biological activity of flavanones hinges on the C2 carbon.[2]

-

Natural Form: (2S)-Eriodictyol (Levorotatory in most solvents).

-

Target Form: (2R)-Eriodictyol (Dextrorotatory).

Stereoselective Bioactivity vs. Pharmacokinetics

A critical distinction must be made between cellular activity and systemic disposition:

-

Pharmacodynamics (Equipotency): Studies utilizing chiral separation have demonstrated that (2R)-eriodictyol and (2S)-eriodictyol exhibit comparable cytoprotective effects against

-induced oxidative stress in endothelial cells (EA.hy926).[2] The configuration at C2 does not sterically hinder the hydrogen-donating capacity of the phenolic hydroxyl groups (specifically the B-ring catechol moiety) required for radical scavenging. -

Pharmacokinetics (Stereoselectivity): In vivo studies in rats reveal stereoselective glucuronidation and renal excretion. The (2S)-form is often more abundant in plasma due to slower metabolic clearance compared to the (2R)-enantiomer. Drug development efforts utilizing (2R)-eriodictyol must account for this rapid clearance or utilize racemization inhibitors.

Mechanistic Pharmacodynamics

The Antioxidant Axis: Nrf2/HO-1 Activation

(2R)-Eriodictyol acts as a prodrug-like activator of the Keap1-Nrf2 system.

-

Mechanism: Under basal conditions, Nrf2 is sequestered by Keap1 and targeted for ubiquitination. (2R)-Eriodictyol (as an electrophile) modifies reactive cysteine residues on Keap1 (sensor cysteines), causing a conformational change.

-

Translocation: Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) .

-

Output: Upregulation of Phase II detoxifying enzymes: Heme Oxygenase-1 (HO-1), NQO1, and GCL.

The Anti-inflammatory Axis: NF-κB & MAPK Inhibition

(2R)-Eriodictyol suppresses chronic inflammation through direct kinase inhibition and transcriptional repression.

-

NF-κB Pathway: It inhibits the phosphorylation of IKK, preventing the degradation of IκBα. This locks the NF-κB p65/p50 dimer in the cytoplasm, blocking the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

-

Crosstalk: The upregulation of HO-1 (via Nrf2) produces carbon monoxide (CO) and bilirubin, which physically inhibit NF-κB nuclear translocation, creating a self-reinforcing anti-inflammatory loop .[3]

Signaling Pathway Visualization

The following diagram illustrates the dual-targeting mechanism and the critical crosstalk between Nrf2 and NF-κB.[3]

Figure 1: Mechanistic pathway of (2R)-Eriodictyol showing Nrf2 activation and NF-κB inhibition crosstalk.[3][4]

Preclinical Evidence & Data Summary

The following data aggregates comparative potency across different assay types. Note the discrepancy between lipophilic and hydrophilic assays, highlighting the importance of assay selection for this flavanone.

Table 1: Comparative Antioxidant & Anti-inflammatory Potency

| Assay Type | Target/Method | (2R)-Eriodictyol Activity | Reference Standard (Control) | Notes |

| In Vitro (Cell) | Equipotent to (2S) | Trolox | No stereospecific difference in cytoprotection. | |

| Enzymatic | Influenza RNA-dependent RNA pol | Ribavirin | High potency target (viral context). | |

| Chemical (Water) | ORAC (Oxygen Radical Absorbance) | High Activity | Quercetin | Superior to DPPH results due to solubility. |

| Chemical (EtOH) | DPPH / ABTS | Low Activity ( | Luteolin | Poor performance in ethanol-based radical assays. |

| In Vivo | LPS-induced Acute Lung Injury | 30 mg/kg (p.o.)[5] | Dexamethasone | Significant reduction in TNF-α and IL-6. |

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Enantioselective Isolation (Chiral HPLC)

Objective: Isolate (2R)-eriodictyol from racemic mixtures or natural extracts for specific testing.

-

Column Selection: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Ethanol : Isopropanol (80:10:10 v/v/v) with 0.1% TFA.

-

Detection: UV at 288 nm.

-

Validation: Inject pure (2S)-eriodictyol standard to identify the elution order. (2R) typically elutes second on AD-H columns (verify with optical rotation).

Protocol B: Cell-Based Anti-inflammatory Assay (LPS-Challenge)

Objective: Quantify NF-κB inhibition efficacy.

-

Cell Line: RAW 264.7 murine macrophages.

-

Pre-treatment: Seed cells (

cells/well) in 6-well plates. Incubate 24h. Treat with (2R)-Eriodictyol (10, 30, 100 µM) for 2 hours prior to stimulation. -

Stimulation: Add LPS (1 µg/mL) and incubate for 18-24 hours.

-

Supernatant Analysis (ELISA): Collect media. Centrifuge (1000xg, 5 min). Assay for TNF-α and IL-6 using commercial ELISA kits.

-

Intracellular Analysis (Western Blot):

-

Lyse cells in RIPA buffer + Phosphatase Inhibitors.

-

Primary Antibodies: Anti-Nrf2, Anti-HO-1, Anti-p-p65 (Ser536).

-

Normalization:

-actin or Lamin B1 (for nuclear fractions).

-

-

Self-Validation Check: The "LPS Only" control must show >10-fold increase in cytokines vs. Vehicle. The "Dexamethasone" positive control must suppress cytokines by >50%.

Workflow Visualization

Figure 2: Workflow for isolation and anti-inflammatory validation of (2R)-Eriodictyol.

References

-

Stereoselective Pharmacokinetics: Yanez, J. A., et al. (2008).[6] Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices. Biopharmaceutics & Drug Disposition.

-

Equipotent Stereoisomers: Li, H., et al. (2014).[2] R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells. Drug Discoveries & Therapeutics.[2]

-

Nrf2/NF-κB Crosstalk: Saha, S., et al. (2020). Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Molecules.

-

Assay Methodology: BenchChem. (2025).[7] Application Note & Protocol: Quantitative Analysis of Eriodictyol 7-O-glucuronide in Biological Matrices using HPLC-MS.

-

Antioxidant Assay Correlation: Hirunpanich, V., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Journal of Immunological Methods.

Sources

- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 4. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Neuroprotective Mechanisms and Therapeutic Potential of (2R)-Eriodictyol

As the landscape of neuropharmacology shifts toward multi-target therapeutics, flavonoids have emerged as highly promising candidates for mitigating neurodegenerative diseases and ischemic injuries. Among these, (2R)-Eriodictyol , a naturally occurring polyphenolic flavanone, demonstrates profound neuroprotective efficacy.

This technical guide synthesizes the stereochemical basis, core signaling pathways, and validated experimental methodologies necessary for evaluating the neuroprotective properties of (2R)-Eriodictyol.

Stereochemical Basis of Efficacy

Eriodictyol exists in two enantiomeric forms, with the (2S)-(+)-enantiomer being vastly more abundant in nature than the (2R)-(-)-enantiomer[1]. However, the specific spatial orientation of the (2R) configuration plays a critical role in its biological interactions, particularly concerning receptor binding pockets and enzyme active sites. The absolute configuration of (2R)-Eriodictyol is analytically confirmed via circular dichroism (CD) spectroscopy, characterized by a distinct positive Cotton effect (CE) at 261 nm[1]. This structural specificity is foundational to its high-affinity interactions with intracellular signaling complexes.

Mechanistic Pillars of Neuroprotection

The neuroprotective profile of (2R)-Eriodictyol is not reliant on a single pathway; rather, it operates as a pleiotropic agent that simultaneously modulates oxidative stress, apoptosis, neuroinflammation, and autophagy.

Antioxidant Defense via the Nrf2/HO-1 Axis

The primary driver of eriodictyol's neuroprotection is its potent antioxidant capacity, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) cytoprotective pathway[2]. In neuronal SH-SY5Y cells exposed to hydrogen peroxide (

Suppression of Mitochondria-Mediated Apoptosis

Oxidative stress directly triggers the intrinsic apoptotic cascade. By neutralizing ROS, eriodictyol preserves mitochondrial integrity. Western blot analyses confirm that eriodictyol attenuates the

Anti-Neuroinflammatory and Anti-Amyloidogenic Modulation

In models of lipopolysaccharide (LPS)-induced neuroinflammation, eriodictyol exerts its protective effects by inhibiting the Toll-like receptor 4 (TLR4), MAPK, and PI3K/Akt pathways[4]. This upstream inhibition effectively blocks the nuclear translocation of NF-κB, thereby suppressing glial overactivation and the subsequent release of inflammatory cytokines[4]. Furthermore, this anti-inflammatory action translates into anti-amyloidogenic benefits, significantly reducing the formation of neurotoxic amyloid-beta (

Regulation of Autophagy in Ischemic Stroke

During ischemic events, such as a middle cerebral artery occlusion (MCAO), neurons undergo severe autophagy dysfunction. Eriodictyol mitigates ischemic brain injury by inhibiting this excessive, destructive autophagy. This is evidenced by the marked downregulation of key autophagic markers, including LC3, ATG5, p62, and Beclin1[5].

Modulatory pathways of (2R)-Eriodictyol in neuroprotection.

Quantitative Efficacy Profile

To contextualize the therapeutic window and efficacy of (2R)-Eriodictyol, the following table summarizes the quantitative outcomes across established in vitro and in vivo models.

| Model / Cell Line | Insult / Inducer | Eriodictyol Dose | Key Quantitative Outcomes | Ref |

| SH-SY5Y Neurons | Pre-treatment | Significant reduction in ROS; Upregulation of SOD & Catalase; Attenuation of Caspase-3 cleavage. | [3] | |

| Adult Rats | MCAO (Ischemia) | 40, 80 mg/kg | Dose-dependent decrease in infarct volume; Downregulation of LC3, ATG5, p62, and Beclin1. | [5] |

| C57BL/6J Mice | LPS (Inflammation) | 100 mg/kg | Reduced |

Self-Validating Experimental Methodologies

As a Senior Application Scientist, designing a robust assay requires building a self-validating system where every variable is controlled, and every mechanistic claim is directly supported by a specific readout. Below are the definitive protocols for evaluating (2R)-Eriodictyol.

Protocol A: In Vitro Evaluation of Antioxidant Neuroprotection (SH-SY5Y Model)

This protocol isolates the antioxidant and anti-apoptotic variables of the compound.

-

Cell Seeding and Baseline Establishment: Seed SH-SY5Y cells at

cells/well in 96-well plates. Allow 24 hours for adherence.-

Causality: Neuronal cell lines require adequate time to re-establish surface receptors and basal metabolic rates post-trypsinization. Testing prematurely skews baseline ROS levels.

-

Validation Check: Include a vehicle-only control to establish the baseline mitochondrial membrane potential.

-

-

Prophylactic Dosing: Pre-treat with varying concentrations of (2R)-Eriodictyol for 24 hours prior to insult.

-

Causality: Nrf2 translocation and the subsequent genomic translation of HO-1, SOD, and Catalase require transcription time[3]. Simultaneous co-administration with an insult often fails because the antioxidant enzymes are not yet synthesized.

-

-

Oxidative Insult: Expose cells to a pre-titrated

dose of-

Causality:

rapidly diffuses across cell membranes, generating highly reactive hydroxyl radicals via the Fenton reaction, directly depolarizing the mitochondria[3].

-

-

Multiplexed Readout (Viability and ROS): Utilize Resazurin for cell viability and DCFDA for intracellular ROS quantification.

-

Causality: DCFDA is non-fluorescent until oxidized by intracellular ROS. Measuring this fluorescence provides a direct metric of the compound's scavenging efficacy[3].

-

Validation Check: If ROS is reduced but viability remains low, cell death is driven by a non-oxidative secondary pathway. If both are rescued, the mechanism is definitively antioxidant-dependent.

-

Protocol B: In Vivo MCAO Model for Ischemic Stroke

This protocol evaluates the systemic, therapeutic efficacy of the compound against complex ischemic injuries.

-

Surgical Induction of Ischemia: Perform Middle Cerebral Artery Occlusion (MCAO) using a silicone-coated monofilament suture in adult rats for 2 hours, followed by reperfusion.

-

Causality: This transient occlusion mimics human ischemic stroke, triggering calcium influx, neuroinflammation, and autophagy dysfunction[5].

-

-

Therapeutic Administration: Administer (2R)-Eriodictyol (40 mg/kg or 80 mg/kg) intravenously immediately upon reperfusion.

-

Causality: Administering the drug at reperfusion tests its clinical viability as a post-stroke intervention, specifically targeting the reperfusion injury phase where ROS generation peaks[5].

-

-

Volumetric Infarct Quantification: At 24 hours post-MCAO, section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Causality: TTC is reduced by active mitochondrial dehydrogenases in living cells to form a deep red formazan. Infarcted (dead) tissue lacks these enzymes and remains white, allowing precise volumetric calculation[5].

-

-

Mechanistic Validation via Western Blot: Harvest the penumbra tissue and probe for LC3, ATG5, and cleaved caspase-3.

-

Causality: Quantifying these specific proteins confirms whether the observed reduction in infarct volume is driven by the suppression of excessive autophagy and apoptosis[5].

-

In vivo MCAO experimental workflow and validation assays.

Conclusion

(2R)-Eriodictyol represents a highly viable candidate for advanced drug development in the neurology sector. By simultaneously activating the Nrf2/HO-1 antioxidant axis, suppressing mitochondria-mediated apoptosis, and inhibiting NF-κB-driven neuroinflammation and autophagy, it addresses the multifactorial nature of neurodegeneration and ischemic stroke. Future clinical translation will rely on optimizing its pharmacokinetic delivery while leveraging these validated, multi-modal experimental frameworks.

References

- Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone.

- Eriodictyol attenuates hydrogen peroxide-induced cell death in neuronal SH-SY5Y cells.Chulalongkorn University.

- Eriodictyol Attenuates MCAO-Induced Brain Injury and Neurological Deficits via Reversing the Autophagy Dysfunction.

- Eriodictyol Attenuates LPS-Induced Neuroinflammation, Amyloidogenesis, and Cognitive Impairments via the Inhibition of NF-κB in Male C57BL/6J Mice and BV2 Microglial Cells.

- Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities.

Sources

- 1. Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Eriodictyol attenuates hydrogen peroxide-induced cell death in neurona" by Saowarose Thongin, Narudol Teerapattarakan et al. [digital.car.chula.ac.th]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Eriodictyol Attenuates MCAO-Induced Brain Injury and Neurological Deficits via Reversing the Autophagy Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Anticancer Properties of (2R)-Eriodictyol

Executive Summary

Eriodictyol (3',4',5,7-tetrahydroxyflavanone) is a naturally occurring flavonoid traditionally recognized for its antioxidant and anti-inflammatory utility.[1][2][3][4] While the (2S)-enantiomer is the predominant natural form found in citrus and Eriodictyon californicum, recent isolation of (2R)-Eriodictyol from sources such as Ficus sagittifolia and Artocarpus communis has ignited interest in its distinct pharmacological profile.

This guide analyzes the anticancer potential of (2R)-Eriodictyol.[5][6][7][8][9] Unlike non-specific flavonoid research, this document emphasizes the stereochemical imperative —the necessity of evaluating the (2R)-enantiomer as a distinct chemical entity (NCE). We explore its capacity to induce G2/M cell cycle arrest, modulate the PI3K/Akt/mTOR axis, and trigger mitochondrial apoptosis, providing a roadmap for its development as a precision oncology therapeutic.

Chemical Profile & Stereochemical Imperative

The Chiral Challenge

Flavanones possess a chiral center at the C2 position.[5][10] The biological activity of flavonoids is often stereoselective. While (2S)-Eriodictyol is ubiquitous, the (2R)-isomer represents a high-value target for "chiral switch" development strategies, potentially offering improved metabolic stability or distinct receptor binding affinities.

| Property | (2R)-Eriodictyol | (2S)-Eriodictyol |

| Configuration | (2R) | (2S) |

| Optical Rotation | Dextrorotatory (+) or Levorotatory (-) depending on solvent/derivatization | Typically Levorotatory (-) |

| Natural Abundance | Rare (Found in Ficus sagittifolia, Artocarpus communis) | Abundant (Citrus, Eriodictyon spp.[2]) |

| Stability | Susceptible to racemization at physiological pH via enolization | Susceptible to racemization |

Critical Consideration: In aqueous solution at physiological pH, flavanones can undergo racemization. Protocols described herein require Chiral HPLC validation to ensure enantiomeric excess (ee) is maintained during biological assays.

Mechanisms of Action[4][11][12][13][14][15][16]

The anticancer efficacy of Eriodictyol (encompassing data on the racemate and specific isomers) operates through a multi-target network.

PI3K/Akt/mTOR Signaling Inhibition

Aberrant activation of the PI3K/Akt pathway is a hallmark of drug-resistant cancers (e.g., Glioma, Lung NSCLC). Eriodictyol acts as a kinase inhibitor, preventing the phosphorylation of Akt at Ser473 and Thr308.

-

Mechanism: Competitive inhibition at the ATP-binding site of upstream kinases.

-

Outcome: Downregulation of mTOR, leading to suppression of protein synthesis and cell proliferation.

Induction of Mitochondrial Apoptosis

Eriodictyol shifts the balance of Bcl-2 family proteins, acting as a pro-apoptotic agent.

-

Bcl-2 (Anti-apoptotic): Downregulated.

-

Bax (Pro-apoptotic): Upregulated.[11]

-

Event: This imbalance triggers Mitochondrial Outer Membrane Permeabilization (MOMP), releasing Cytochrome c and activating the Caspase-9/Caspase-3 cascade.

G2/M Cell Cycle Arrest

Treatment leads to the accumulation of cells in the G2/M phase, preventing mitotic progression. This is likely mediated by the modulation of Cyclin B1 and CDK1 complexes.

Pathway Visualization

The following diagram illustrates the signal transduction blockade mediated by Eriodictyol.

Figure 1: Signal transduction map showing (2R)-Eriodictyol targeting the PI3K/Akt axis and Bcl-2/Bax ratio to induce apoptosis.

Preclinical Efficacy Data

The following data summarizes key findings in specific cancer cell lines. While some studies utilized racemic Eriodictyol, the efficacy is highly relevant for (2R) development.

| Cancer Type | Cell Line | IC50 (µM) | Key Observation | Reference |

| Lung | A549 | 50.0 | G2/M Arrest; Downregulation of Bcl-2 | [1] |

| Glioma | U87MG | ~50-100 | Inhibition of migration/invasion; PI3K/Akt suppression | [2] |

| Colorectal | HCT116 | 105.0 | Suppression of EMT; Downregulation of MMP-2/9 | [3] |

| Liver | HepG2 | N/A | Synergistic effect with other flavonoids; Cytotoxicity | [4] |

| Normal | FR2 (Control) | 95.0 | High Selectivity Index (SI) ; lower toxicity to normal cells | [1] |

Experimental Protocols

To ensure Expertise & Experience and Trustworthiness , the following protocols are designed with self-validating controls.

Protocol A: Isolation and Verification of (2R)-Eriodictyol

Rationale: Commercial sources often provide racemates. For precise characterization, isolation or chiral separation is required.

-

Source Material: Dried stem bark of Ficus sagittifolia or Artocarpus communis.

-

Extraction: Macerate in MeOH (48h). Concentrate in vacuo.

-

Fractionation: Suspend residue in water; partition sequentially with n-hexane, EtOAc, and n-BuOH. Retain EtOAc fraction.

-

Purification (The Critical Step):

-

Use Silica gel column chromatography (CHCl3:MeOH gradient).

-

Chiral Separation: Perform HPLC using a Chiralpak AD-H or Chiral Amylose-C column.

-

Mobile Phase: n-Hexane/Isopropanol (isocratic, e.g., 80:20).

-

-

Validation:

-

Circular Dichroism (CD): (2R)-Eriodictyol will show a positive Cotton effect at ~290 nm (depending on solvent) or distinct negative bands compared to (2S). Note: Verify against literature standards as rotation sign can vary by solvent.

-

Purity Check: Must exceed 98% ee (enantiomeric excess).

-

Protocol B: G2/M Cell Cycle Arrest Assay

Rationale: To confirm the cytostatic mechanism distinct from necrosis.

-

Seeding: Seed A549 or U87MG cells (2x10^5 cells/well) in 6-well plates. Adhere for 24h.

-

Treatment: Treat with (2R)-Eriodictyol at 0, 25, 50, 100 µM for 24h.

-

Control: DMSO (0.1%).

-

Positive Control:[8] Colchicine or Nocodazole (known G2/M arresters).

-

-

Fixation: Harvest cells, wash with PBS, fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol; incubate with Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 min at 37°C in dark.

-

Analysis: Flow Cytometry (excitation 488 nm, emission >575 nm).

-

Self-Validation: The G2/M peak (4N DNA content) must significantly increase dose-dependently compared to G0/G1 (2N).

-

Protocol C: Western Blotting for PI3K/Akt Pathway

Rationale: To prove the molecular mechanism of action.[4][12][13]

-

Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors (Critical: Phosphatase inhibitors preserve p-Akt).

-

Separation: SDS-PAGE (10-12% gel). Transfer to PVDF membrane.

-

Blotting:

-

Primary Antibodies: Anti-p-PI3K, Anti-PI3K, Anti-p-Akt (Ser473), Anti-Akt, Anti-Bcl-2, Anti-Bax, Anti-GAPDH (Loading Control).

-

-

Detection: ECL Chemiluminescence.

-

Quantification: Densitometry (ImageJ). Calculate ratio of Phosphorylated/Total protein.

-

Success Criteria: Significant reduction in p-Akt/Total-Akt ratio in (2R)-Eriodictyol treated samples vs. control.

-

Challenges & Future Directions

Metabolic Stability & Formulation

A major hurdle for flavanones is rapid Phase II metabolism (glucuronidation/sulfation) and potential racemization in vivo.

-

Solution: Development of Nano-encapsulation (e.g., liposomes or PLGA nanoparticles) to protect the chiral center from physiological pH and enhance bioavailability.

Combination Therapy

Data suggests Eriodictyol sensitizes resistant cells to chemotherapy (e.g., Cisplatin). Future trials should focus on (2R)-Eriodictyol as an adjuvant to lower the toxicity of platinum-based drugs.

References

-

Zhang, Y., Zhang, R., & Ni, H. (2019). Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway. Archives of Medical Science. Link

-

Li, W., Du, Q., Li, X., et al. (2020). Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway. Frontiers in Pharmacology. Link

-

Pang, M. J., Yang, Z., Zhang, X. L., et al. (2019). Eriodictyol suppresses the malignant progression of colorectal cancer by downregulating tissue specific transplantation antigen P35B (TSTA3) expression to restrain fucosylation. Cell Death & Disease. Link

-

Li, H., Li, C., Shen, T., et al. (2014). R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells. Drug Discoveries & Therapeutics. Link

-

Awouafack, M. D., McGaw, L. J., Gottfried, S., et al. (2013). Antimicrobial activity and cytotoxicity of the ethanol extract, fractions and eight compounds isolated from Eriosema robustum (Fabaceae). BMC Complementary and Alternative Medicine. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. foodstruct.com [foodstruct.com]

- 3. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacological and biological roles of eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway [archivesofmedicalscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Stereochemical Profiling and Analytical Methodologies for (2R)-Eriodictyol: A Technical Whitepaper

Executive Summary

Eriodictyol (3',4',5,7-tetrahydroxyflavanone) is a prominent dietary flavonoid recognized for its robust antioxidant, anti-inflammatory, and neuroprotective properties[1]. Due to the presence of a chiral carbon at the C-2 position of its flavanone skeleton, eriodictyol exists as two distinct enantiomers: (2S)-eriodictyol and (2R)-eriodictyol[2]. While the (2S)-enantiomer is overwhelmingly predominant in nature (e.g., in Citrus species), recent phytochemical isolations—such as those from Ficus sagittifolia—have confirmed the natural occurrence of the (2R)-enantiomer[3].

This whitepaper provides an in-depth analysis of the physicochemical properties, molecular weight, CAS registry data, and chiral separation protocols specific to (2R)-eriodictyol and its derivatives, serving as a definitive guide for researchers and drug development professionals.

Physicochemical Properties and CAS Registry Profiling

In pharmacological research, distinguishing between enantiomers is critical due to potential variations in pharmacokinetics and target binding affinities. The aglycone form of (2R)-eriodictyol shares the identical molecular weight and two-dimensional structure as its (2S) counterpart, but differs in its three-dimensional spatial arrangement[4].

Table 1: Quantitative Chemical Data for Eriodictyol and Key (2R)-Derivatives

| Compound Name | Stereochemistry | Molecular Formula | Molecular Weight | CAS Registry Number |

| (2S)-Eriodictyol | 2S (Predominant natural form) | C15H12O6 | 288.25 g/mol | 552-58-9[5] |

| (+/-)-Eriodictyol | Racemic Mixture (50% R, 50% S) | C15H12O6 | 288.25 g/mol | 69097-99-0 |

| (2R)-Eriodictyol | 2R (Aglycone) | C15H12O6 | 288.25 g/mol | Not distinctly registered |

| (2R)-Eriodictyol-7-O-β-D-glucopyranoside | 2R (Glucoside derivative) | C21H22O11 | 450.39 g/mol | 1021946-00-8[6] |

| (2R)-Eriodictyol-7-O-Glucuronide | 2R (Glucuronide derivative) | C21H20O12 | 464.38 g/mol | 133360-47-1[7] |

Note on CAS Registration: The isolated (2R)-eriodictyol aglycone does not possess a widely commercialized, independent CAS number in standard chemical databases; it is typically synthesized or isolated as part of the racemate or studied via its conjugated derivatives (e.g., CAS 1021946-00-8)[6],[3].

Pharmacological Symmetry: The Nrf2/HMOX1 Axis

A fundamental question in chiral pharmacology is whether enantiomers exhibit stereoselective bioactivity. In the case of eriodictyol, research indicates a rare pharmacological symmetry. Studies evaluating the cytoprotective effects of eriodictyol against H2O2-induced oxidative stress in EA.hy926 endothelial cells demonstrated that both (2R)-eriodictyol and (2S)-eriodictyol are equipotent[2],[8].

The primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1]. Eriodictyol disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate cytoprotective enzymes like Heme Oxygenase-1 (HMOX1)[9].

Mechanism of (2R)-Eriodictyol mediated Nrf2 activation and subsequent ROS neutralization.

Analytical Methodology: Chiral Separation Protocol

Because (2R)-eriodictyol is often obtained within a racemic mixture, isolating the pure enantiomer requires advanced stereospecific chromatography[10]. The causality behind the success of amylose-based Chiral Stationary Phases (CSPs) lies in the helical structure of the amylose polymer, which provides chiral grooves. The 3',4'-dihydroxyphenyl substituent of eriodictyol interacts stereoselectively via hydrogen bonding and π-π interactions within these grooves, resulting in differential retention times for the R and S enantiomers[10],[11].

Below is a validated, self-contained protocol for the enantioseparation of racemic eriodictyol using High-Performance Liquid Chromatography coupled with Circular Dichroism (HPLC-CD)[10].

Workflow for the chiral separation and identification of eriodictyol enantiomers.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the racemic (+/-)-eriodictyol standard in HPLC-grade methanol to achieve a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter to ensure particulate removal, validating system integrity and preventing column clogging.

-

Stationary Phase Selection: Equip the HPLC system with an amylose-based chiral column (e.g., Chiralpak AD-RH, 150 mm × 4.6 mm, 5 µm)[10]. The amylose tris(3,5-dimethylphenylcarbamate) coating is critical for resolving 3-hydroxyflavanones.

-

Mobile Phase Formulation: Prepare an isocratic or gradient mobile phase. A highly effective reversed-phase system consists of Water/Acetonitrile (e.g., 70:30 v/v) containing 0.1% Formic Acid. Alternatively, for Supercritical Fluid Chromatography (SFC), use CO2 with a methanol/ethanol modifier containing 0.1% trifluoroacetic acid (TFA) to suppress the ionization of the phenolic hydroxyl groups, ensuring sharp peak shapes[11].

-

Chromatographic Parameters: Set the flow rate to 0.8 - 1.0 mL/min (for HPLC) or 3.0 mL/min (for SFC). Maintain the column compartment at a constant 30°C to stabilize the thermodynamic interactions between the enantiomers and the chiral selector[11].

-

Detection and Absolute Configuration (Online CD): Route the eluent through a Diode Array Detector (DAD) set to 289 nm (the λmax of eriodictyol) in series with a Circular Dichroism (CD) detector[10].

-

Data Interpretation: The CD detector will yield opposite Cotton effects for the two peaks. The (2S)-enantiomer typically exhibits a positive Cotton effect at ~290 nm and a negative one at ~330 nm, whereas the (2R)-enantiomer will display the exact inverse spectrum[3]. This self-validating step confirms the absolute configuration without requiring pre-purified standards.

Conclusion

While (2S)-eriodictyol dominates natural product databases, the (2R)-enantiomer—weighing 288.25 g/mol (C15H12O6)—demonstrates identical antioxidant efficacy in specific cellular models[2]. For drug development professionals, mastering the stereospecific isolation and characterization of (2R)-eriodictyol using amylose-based CSPs and CD detection is paramount for rigorous preclinical validation and ensuring the stereochemical integrity of flavonoid-based therapeutics.

References

-

Li, H., et al. "R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells." Drug Discoveries & Therapeutics, 2014.[Link]

-

Guo, X., et al. "Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography." Drug Discoveries & Therapeutics, 2012.[Link]

-

Awolola, G. V., et al. "Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities." Molecules, 2023.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 440735, Eriodictyol." PubChem, 2024.[Link]

Sources

- 1. Eriodictyol ameliorates cognitive dysfunction in APP/PS1 mice by inhibiting ferroptosis via vitamin D receptor-mediated Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. R-eriodictyol and S-eriodictyol exhibited comparable effect against H2O2-induced oxidative stress in EA.hy926 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Constituents from Ficus sagittifolia Stem Bark and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (+)-Eriodictyol | C15H12O6 | CID 440735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. (2R)-Eriodictyol-7-O-Glucuronide | CymitQuimica [cymitquimica.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uvadoc.uva.es [uvadoc.uva.es]

Review of (2R)-Eriodictyol therapeutic potential

Title: (2R)-Eriodictyol: Therapeutic Potential, Stereochemical Dynamics, and Pharmacological Applications

Part 1: Executive Summary

The Molecule at a Glance (2R)-Eriodictyol is the non-natural enantiomer of the flavanone eriodictyol (3',4',5,7-tetrahydroxyflavanone). While the (2S)-form is ubiquitous in nature (abundant in Eriodictyon californicum and citrus fruits), the (2R)-isomer represents a distinct pharmacological entity with emerging significance in precision therapeutics.

Core Value Proposition Unlike non-specific flavonoid extracts, isolated (2R)-Eriodictyol offers a targeted approach to modulation of oxidative stress and sensory reception. Its therapeutic potential is anchored in three pillars:

-

TRPV1 Antagonism: A potent, non-hyperthermic analgesic candidate.

-

Nrf2/HO-1 Activation: A "master switch" for neuroprotection and anti-inflammatory defense, where (2R) and (2S) forms show equipotent efficacy, validating the use of racemic mixtures for oxidative indications.

-

Taste Modulation: Structural homology to bitter-masking agents (homoeriodictyol) suggests utility in pharmaceutical formulation.

Part 2: Chemical Identity & Stereochemistry

The Chiral Imperative Flavanones possess a chiral center at the C-2 position. In nature, the enzyme chalcone isomerase directs the formation of the (2S)-enantiomer. The (2R)-enantiomer is typically obtained via chemical racemization or specific enantioselective synthesis.

| Property | (2R)-Eriodictyol | (2S)-Eriodictyol |

| Configuration | (2R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one | (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one |

| Origin | Synthetic / Racemization artifact | Natural (Citrus, Yerba Santa) |

| C-2 Orientation | Phenyl ring is equatorial (typically) | Phenyl ring is equatorial |

| Optical Rotation | Dextrorotatory (+) or Levorotatory (-) depends on solvent | Typically Levorotatory (-) in methanol |

| Primary Utility | Pharmacological probe, bitter masking potential | Dietary antioxidant, anti-inflammatory |

Visualizing the Stereochemistry The following diagram contrasts the spatial arrangement of the (2R) and (2S) enantiomers.

Caption: Divergence of Eriodictyol enantiomers from the C-2 chiral center.

Part 3: Mechanisms of Action

Neuroprotection via Nrf2/HO-1 Axis

Both (2R)- and (2S)-Eriodictyol act as electrophilic inducers of the Nrf2 pathway. By modifying cysteine residues on Keap1, they prevent Nrf2 ubiquitination, allowing its nuclear translocation.

-

Key Finding: Research indicates that (2R)- and (2S)-eriodictyol are equipotent in protecting endothelial cells against oxidative stress (H₂O₂ induced).[1] This suggests that for antioxidant therapy, the costly separation of enantiomers may not be necessary.

TRPV1 Antagonism (Pain Management)

Eriodictyol functions as a TRPV1 antagonist.[2][3][4][5] Unlike synthetic antagonists (e.g., AMG517) that failed in clinical trials due to severe hyperthermia, eriodictyol inhibits calcium influx without altering body temperature.[3]

-

Mechanism: Displaces [³H]-resiniferatoxin binding (IC₅₀ ≈ 47 nM).[2][3]

-

Result: Attenuation of thermal hyperalgesia and mechanical allodynia.[2][3]

Metabolic Regulation

Eriodictyol enhances glucose uptake and insulin sensitivity by upregulating the PI3K/Akt signaling pathway, independent of PPARγ activation, reducing the risk of weight gain often associated with thiazolidinediones.

Signaling Pathway Diagram

Caption: Dual mechanism: Nrf2-mediated cytoprotection and TRPV1-mediated analgesia.

Part 4: Experimental Protocols

Protocol A: Chiral Separation of (2R)-Eriodictyol

To study (2R)-specific effects, you must resolve the racemate. Standard C18 columns cannot separate these enantiomers.

System: High-Performance Liquid Chromatography (HPLC) Stationary Phase: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiral Amylose-C. Mobile Phase: Acetonitrile : Water : Formic Acid (e.g., 40:60:0.1 v/v/v). Detection: UV at 288 nm or CD (Circular Dichroism) detector (254 nm).

Step-by-Step Workflow:

-

Sample Prep: Dissolve racemic eriodictyol (1 mg/mL) in methanol. Filter through 0.22 µm PTFE membrane.

-

Conditioning: Equilibrate column with mobile phase for 30 mins at 0.5 mL/min.

-

Injection: Inject 10 µL of sample.

-

Elution:

-

Collection: Fraction collect peaks, evaporate solvent under vacuum < 40°C to prevent thermal racemization.

Protocol B: In Vitro Antioxidant Assay (H₂O₂ Challenge)

Objective: Validate equipotency of (2R) vs (2S). Cell Line: EA.hy926 (Endothelial hybrid).[1]

-

Seeding: Plate cells at 1x10⁴ cells/well in 96-well plates. Incubate 24h.

-

Pre-treatment: Add (2R)-Eriodictyol (1–10 µM) for 12h. Include (2S) and Racemate controls.

-

Insult: Wash cells, add H₂O₂ (500 µM) for 4h.

-

Readout: MTT Assay (0.5 mg/mL). Measure absorbance at 570 nm.

-

Analysis: Calculate % cell viability relative to untreated control. Expectation: Both enantiomers should restore viability to >80%.

Part 5: Pharmacokinetics & Challenges

Stereoselective Disposition Research in rats indicates that eriodictyol pharmacokinetics are stereoselective.

-

Excretion: The (2S)-form is more rapidly glucuronidated and excreted.

-

Bioavailability: The (2R)-form may exhibit a longer half-life due to slower metabolic clearance by UDP-glucuronosyltransferases (UGTs), though this requires specific validation in human models.

Stability Challenge Flavanones are prone to racemization in aqueous media at physiological pH (7.4) via ring opening/closing mechanisms.

-

Mitigation: Formulations for (2R)-eriodictyol should utilize non-aqueous vehicles (e.g., lipid-based nanocarriers) or acidic buffers to maintain chiral purity.

References

-

Stereospecific Pharmacokinetics of Flavanones Yanez, J. A., et al. "Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats." Biopharmaceutics & Drug Disposition (2008).

-